An In-depth Technical Guide to the Synthesis and Characterization of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
An In-depth Technical Guide to the Synthesis and Characterization of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound Ethanol, 2-[(3-aminophenyl)sulfonyl]-. This molecule is of interest as a potential building block in the development of novel therapeutics and as an intermediate in the synthesis of reactive dyes. This document details synthetic protocols, physicochemical properties, and characterization data. Furthermore, it explores the potential biological relevance of this compound by examining the role of the broader class of sulfonamide derivatives in key cellular signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented below.
| Property | Value | Source |
| CAS Number | 5246-57-1 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃S | [1][3] |
| Molecular Weight | 201.24 g/mol | [3][4] |
| Appearance | White to brown powder/crystal | [3][5] |
| Melting Point | 74-75 °C | [2][4] |
| Boiling Point (Predicted) | 487.7 ± 45.0 °C | [2][4] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [2][4] |
| Solubility | Soluble in Methanol | [2][4] |
Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-
The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- can be achieved through a multi-step process starting from nitrobenzene. An alternative, more direct route involves the reduction of its commercially available nitro precursor, 2-((3-nitrophenyl)sulfonyl)ethanol.
Experimental Protocol 1: Multi-step Synthesis from Nitrobenzene
This synthetic route involves four key steps: sulfochlorination of nitrobenzene, reduction to the sulfinate, ethoxylation, and final reduction of the nitro group.
Step 1: Sulfochlorination of Nitrobenzene Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride.
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Reaction: Nitrobenzene + Chlorosulfonic Acid → 3-Nitrobenzenesulfonyl chloride
Step 2: Reduction of 3-Nitrobenzenesulfonyl chloride The resulting 3-nitrobenzenesulfonyl chloride is then reduced using sodium sulfite to produce sodium 3-nitrobenzenesulfinate.
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Reaction: 3-Nitrobenzenesulfonyl chloride + Na₂SO₃ → Sodium 3-nitrobenzenesulfinate
Step 3: Ethoxylation of Sodium 3-nitrobenzenesulfinate The sulfinate is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group, yielding 2-((3-nitrophenyl)sulfonyl)ethanol.[6]
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Reaction: Sodium 3-nitrobenzenesulfinate + Ethylene Oxide → 2-((3-nitrophenyl)sulfonyl)ethanol
Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group of 2-((3-nitrophenyl)sulfonyl)ethanol to an amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
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Reaction: 2-((3-nitrophenyl)sulfonyl)ethanol + H₂ (with catalyst) → Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Experimental Protocol 2: Reduction of 2-((3-nitrophenyl)sulfonyl)ethanol
This protocol provides a more direct synthesis starting from the commercially available precursor.
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Reactants: 2-((3-nitrophenyl)sulfonyl)ethanol, a reducing agent (e.g., Tin(II) chloride, or catalytic hydrogenation with H₂/Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-((3-nitrophenyl)sulfonyl)ethanol in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
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Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: ~6.8-7.5 ppm (multiplet) | Aromatic Carbons: ~115-150 ppm |
| -CH₂- (adjacent to SO₂): ~3.4-3.6 ppm (triplet) | -CH₂- (adjacent to SO₂): ~55-60 ppm |
| -CH₂- (adjacent to OH): ~3.8-4.0 ppm (triplet) | -CH₂- (adjacent to OH): ~58-63 ppm |
| -NH₂ Protons: ~4.0-5.0 ppm (broad singlet) | |
| -OH Proton: Variable (broad singlet) |
Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) and O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | N-H bend (amine) and C=C stretch (aromatic) |
| 1350-1300 & 1160-1120 | S=O stretch (sulfone) |
Mass Spectrometry (Predicted)
| Ion | m/z |
| [M+H]⁺ | 202.0532 |
| [M+Na]⁺ | 224.0351 |
Biological Context: Potential Signaling Pathway Involvement
While the specific biological activity of Ethanol, 2-[(3-aminophenyl)sulfonyl]- has not been extensively studied, the broader class of sulfonamide derivatives is known to interact with various cellular signaling pathways, making them a rich area for drug discovery.[8] Below are representations of key pathways that are often modulated by sulfonamide-containing compounds.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[9] Some sulfonamide derivatives have been shown to inhibit this pathway by targeting key components like β-catenin.[10][11][12]
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of inhibition by sulfonamide derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a critical role in immunity, cell proliferation, and apoptosis.[][14][15] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making it an attractive target for therapeutic intervention, including by some sulfonamide-based inhibitors.
Caption: Overview of the JAK/STAT signaling pathway, a potential target for sulfonamide-based inhibitors.
Unfolded Protein Response (UPR) and the CHOP Pathway
The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER).[16] When misfolded proteins accumulate, the UPR is activated to restore homeostasis. However, under prolonged stress, the UPR can switch to a pro-apoptotic program, in part through the activation of the transcription factor CHOP.[17] Certain sulfonamide derivatives have been identified as selective activators of this apoptotic arm of the UPR, suggesting a potential anti-cancer strategy.[8][18]
Caption: A simplified representation of the PERK-CHOP arm of the Unfolded Protein Response, which can be activated by certain sulfonamides.
Conclusion
Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a versatile organic compound with potential applications in both materials science and medicinal chemistry. This guide has provided a detailed overview of its synthesis and characterization, drawing from available literature and chemical databases. While experimentally derived spectral data remains a key area for future investigation, the information presented here offers a solid foundation for researchers interested in this molecule. The exploration of related sulfonamide derivatives' interactions with key signaling pathways highlights the potential for this chemical scaffold in the development of novel therapeutic agents.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
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- 4. 5246-57-1 CAS MSDS (2-[(3-Aminophenyl) Sulfonyl)Ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-[(3-Aminophenyl)sulfonyl]ethanol | 5246-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 8. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. Frontiers | The Unfolded Protein Response and Autophagy as Drug Targets in Neuropsychiatric Disorders [frontiersin.org]
- 17. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
